Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
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Overview
Description
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves the reaction of 7-chloro-3,4-dihydroquinoxalin-2(1H)-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoxaline.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoxaline derivatives .
Scientific Research Applications
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: This compound has a bromine atom instead of chlorine and may exhibit different reactivity and biological activities.
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Lacks the halogen substituent and may have different chemical properties and applications.
Properties
CAS No. |
4829-67-8 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 7-chloro-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
QLQSEGZUZAKTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
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